

An In-depth Technical Guide to 6-n-octylaminouracil: A Potent GPR84 Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-OAU

Cat. No.: B15608213

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-n-octylaminouracil, also known as GTPL5846, is a synthetic, small-molecule agonist of the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is predominantly expressed in immune cells and is implicated in inflammatory and immunological responses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of 6-n-octylaminouracil. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its quantitative data and a visualization of its primary signaling pathway.

Chemical Structure and Properties

6-n-octylaminouracil is a uracil derivative characterized by an n-octylamino group at the 6-position of the pyrimidine-2,4(1H,3H)-dione ring. This lipid-mimetic structure is crucial for its agonistic activity at GPR84.[1][2]

Chemical Identifiers:

- IUPAC Name: 6-(octylamino)pyrimidine-2,4(1H,3H)-dione[1][3]
- Synonyms: 6-n-octyl aminouracil, GTPL5846[1]
- CAS Number: 83797-69-7[3]

- Molecular Formula: $C_{12}H_{21}N_3O_2$ [\[3\]](#)
- SMILES: CCCCCCCCNC1=CC(=O)NC(=O)N1[\[4\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of 6-n-octylaminouracil is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Weight	239.31 g/mol	[4]
Appearance	White to off-white solid	-
Melting Point	>280 °C (for the precursor 6-chlorouracil)	[5]
Solubility	Soluble in DMSO (35 mg/mL)	[6]
Insoluble in water and ethanol	[7]	
pKa	Data not available	-
LogP	Data not available	-

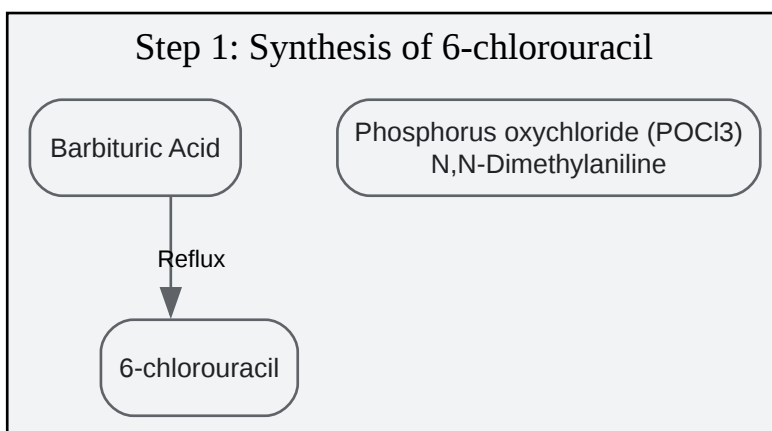
Note: Experimental data for the melting point, pKa, and LogP of 6-n-octylaminouracil are not readily available in the cited literature. The melting point of its precursor, 6-chlorouracil, is provided for reference.

Synthesis of 6-n-octylaminouracil

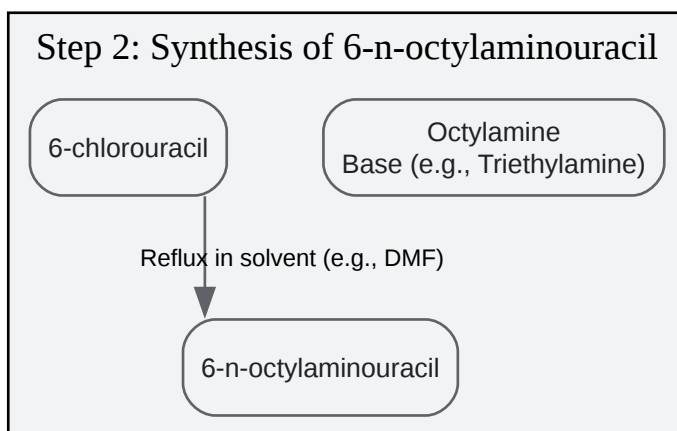
The synthesis of 6-n-octylaminouracil is typically achieved through the nucleophilic substitution of 6-chlorouracil with octylamine. The general synthetic workflow involves the preparation of the 6-chlorouracil intermediate from a commercially available starting material like barbituric acid, followed by the coupling reaction with octylamine.

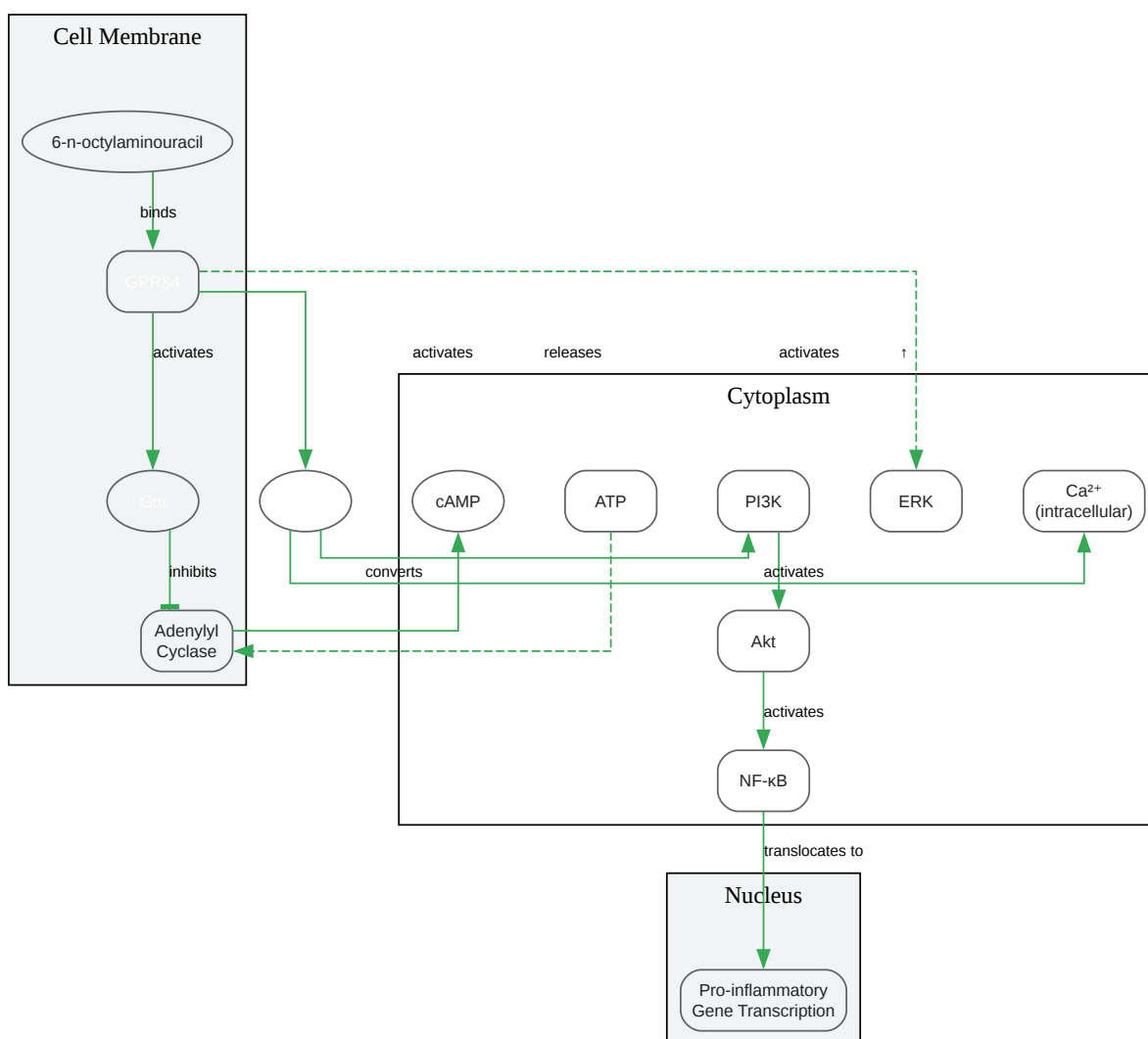
Experimental Workflow for Synthesis

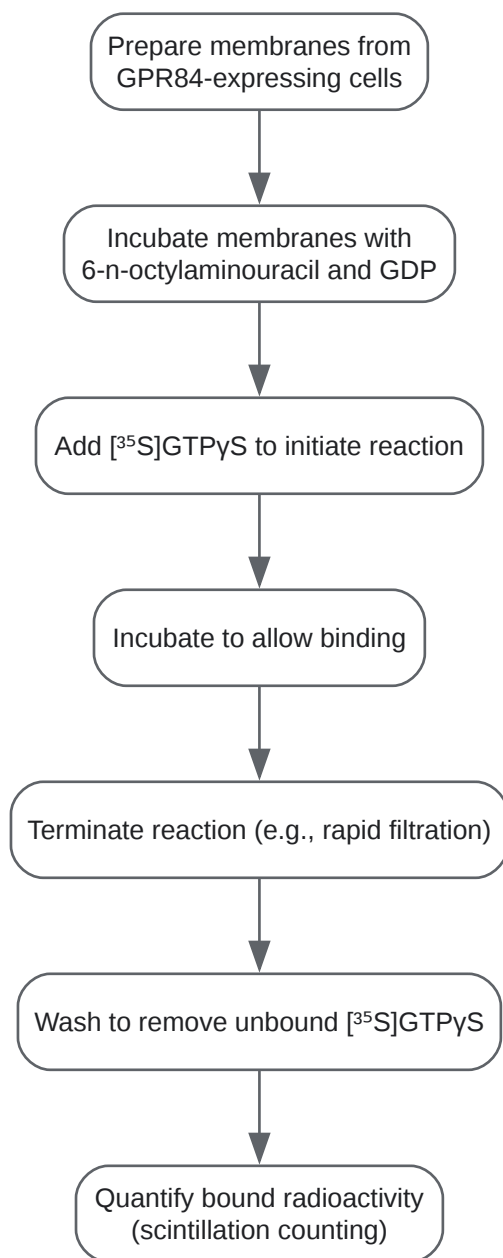
Step 1: Synthesis of 6-chlorouracil



Step 2: Synthesis of 6-n-octylaminouracil







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GTPyS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of the GTPyS ([35S]GTPyS and Eu-GTPyS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPyS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GTPyS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-n-octylaminouracil: A Potent GPR84 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608213#6-n-octylaminouracil-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com